N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
Description
N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate (CAS 93918-61-7) is a synthetic organic compound characterized by an iminodiethylene backbone linked to two octadec-9-enamide groups and a monoacetate moiety. Its molecular formula is C₄₀H₇₃N₃O₂·C₂H₄O₂, with a molecular weight of ~688.08 g/mol (approximated from analogs) . The compound features a single double bond at the C9 position in each octadecenamide chain, influencing its physical properties and reactivity. It is primarily utilized in industrial and research applications, such as surfactants or intermediates in chemical synthesis .
Properties
CAS No. |
93918-61-7 |
|---|---|
Molecular Formula |
C40H77N3O2.C2H4O2 C42H81N3O4 |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
acetic acid;(E)-N-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C40H77N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b19-17+,20-18+; |
InChI Key |
GIIYCLVXZVSOBO-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with iminodiethyleneamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups .
Scientific Research Applications
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of lubricants, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with differences in unsaturation, chain length, and functional groups (Table 1).
Table 1: Structural and Molecular Comparisons
Key Observations:
- Unsaturation Impact : Increasing double bonds (e.g., 9,12-dienamide vs. 9-enamide) reduce melting points due to disrupted molecular packing. For example, the 9,12-dienamide analog has a melting point of 453.6°C , while the target compound (single double bond) likely has a higher value (exact data unavailable).
- Chain Length : Shorter chains (e.g., palmitamide, C16) lower molecular weight and hydrophobicity compared to octadecenamide (C18) derivatives .
- Functional Groups : Hydroxybutyramide analogs (CAS 23147-44-6) exhibit higher polarity, enhancing solubility in aqueous systems .
Physical and Chemical Properties
Table 2: Physical Property Comparisons
Key Observations:
- Boiling Points : Longer carbon chains (C18 vs. C16) increase boiling points (e.g., 854.6°C for palmitamide vs. ~850°C estimated for the target compound) .
- Melting Points : Higher unsaturation correlates with lower melting points. The 9,12-dienamide analog melts at 826.4°C , whereas the trienamide analog likely has an even lower value.
Research Findings and Industrial Relevance
- Synthesis Challenges: Monoacetate derivatives require precise acetylation conditions to avoid over-substitution, as noted in the production of similar compounds like N,N'-Diacetyl-1,4-phenylenediamine .
- Market Availability : Suppliers like Chemos and CHEMLYTE SOLUTIONS specialize in bulk production of these compounds for research and manufacturing .
Biological Activity
N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its long-chain fatty acid amide structure, which influences its solubility and interaction with biological membranes. Its molecular formula is , and it features an imino linkage that may play a role in its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates various potential effects, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The long hydrophobic tail may facilitate membrane disruption in microbial cells.
- Cell Proliferation Inhibition : Some studies have indicated that the compound can inhibit the proliferation of specific cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
The mechanisms by which this compound exerts its biological activities are still under investigation. Key proposed mechanisms include:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell lysis in microbial cells.
- Signal Transduction Modulation : The compound may interact with cellular signaling pathways, affecting gene expression related to cell growth and inflammation.
- Apoptosis Induction : In cancer cells, the compound might trigger apoptotic pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory markers |
| Property | Value |
|---|---|
| Molecular Weight | 579.05 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food applications. -
Cancer Cell Line Experiment :
In vitro experiments using breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in oncology. -
Inflammation Model :
A murine model of inflammation was used to assess the anti-inflammatory properties of the compound. Results indicated a reduction in pro-inflammatory cytokines, supporting its use in inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
